molecular formula C17H11N3OS B8391334 5-Formyl-1-(3-(2-thiazolyl)phenyl)benzimidazole

5-Formyl-1-(3-(2-thiazolyl)phenyl)benzimidazole

Cat. No. B8391334
M. Wt: 305.4 g/mol
InChI Key: IXPKJZPVTPERJZ-UHFFFAOYSA-N
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Patent
US05922725

Procedure details

Raney Ni (2.0 g) was added to a solution of (54) (1.5 g, 4.9 mmol) in HCO2H (18 ml) and water (6 ml). The mixture was stirred under argon at 110° C. for 1 hr. After cooling the mixture was filtered. The filtrate was concentrated, partitioned between a 5% aqueous NaHCO3 solution and ethyl acetate. The organic phase was washed with brine, dried and concentrated under reduced pressure to give (55) (1.3 g, 87%).
Name
( 54 )
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:22]=[CH:21][C:6]2[N:7]([C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([C:16]4[S:17][CH:18]=[CH:19][N:20]=4)[CH:11]=3)[CH:8]=[N:9][C:5]=2[CH:4]=1)#N.C(O)=[O:24]>O.[Ni]>[CH:1]([C:3]1[CH:22]=[CH:21][C:6]2[N:7]([C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([C:16]4[S:17][CH:18]=[CH:19][N:20]=4)[CH:11]=3)[CH:8]=[N:9][C:5]=2[CH:4]=1)=[O:24]

Inputs

Step One
Name
( 54 )
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)C=2SC=CN2)C=C1
Name
Quantity
18 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at 110° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between a 5% aqueous NaHCO3 solution and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)C=2SC=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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